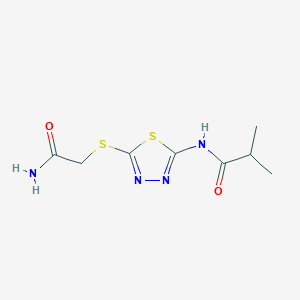

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide typically involves the following steps:

Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Amino Group: The amino group is introduced by reacting the thiadiazole intermediate with an appropriate amine, such as 2-amino-2-oxoethylamine.

Thioether Formation: The thioether linkage is formed by reacting the amino-thiadiazole intermediate with a suitable thiol compound.

Isobutyramide Formation: Finally, the isobutyramide group is introduced by reacting the thioether intermediate with isobutyryl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Batch Reactors: Used for small to medium-scale production.

Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or thioether groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen atoms.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Research indicates that derivatives of thiadiazole, including this compound, show activity against various bacterial strains and fungi.

Case Studies:

- Study on Antibacterial Activity : A study demonstrated that compounds containing the 1,3,4-thiadiazole moiety showed moderate to significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for some derivatives was found to be lower than standard antibiotics such as streptomycin and fluconazole .

- Fungal Inhibition : Another investigation highlighted the antifungal properties of thiadiazole derivatives against strains like Candida albicans and Aspergillus niger. The compound's efficacy was evaluated using the agar diffusion method, showing promising results in inhibiting fungal growth .

Anticancer Properties

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide has also been studied for its potential as an anticancer agent. Its structure allows it to interact with biological targets involved in cancer cell proliferation.

Case Studies:

- In Vitro Studies : Experimental studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in breast cancer and colon cancer models . The mechanism involves the induction of apoptosis through pathways involving caspases and other apoptotic markers.

- Mechanistic Insights : Research into the mechanism of action suggests that the compound may interfere with specific enzymatic activities crucial for tumor growth. This interaction is hypothesized to involve binding to target proteins that regulate cell cycle progression and apoptosis.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes starting from simpler thiadiazole derivatives. The following steps are commonly employed:

- Formation of Thiadiazole Ring : Initial reactions involve the condensation of appropriate precursors to form the thiadiazole ring.

- Substitution Reactions : Subsequent steps include introducing functional groups such as amides and thioethers through nucleophilic substitution reactions.

- Characterization Techniques : The synthesized compound is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). High Performance Liquid Chromatography (HPLC) is often utilized to assess purity .

Summary Table of Biological Activities

Mecanismo De Acción

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound can:

Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, affecting various biochemical processes.

Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways and cellular responses.

Induce Apoptosis: In cancer cells, it can trigger programmed cell death by activating apoptotic pathways.

Comparación Con Compuestos Similares

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide can be compared with other thiadiazole derivatives, such as:

- N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

- N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Uniqueness

- Structural Features : The presence of the isobutyramide group distinguishes it from other similar compounds, potentially leading to unique biological activities.

- Reactivity : The specific arrangement of functional groups can result in different reactivity patterns and applications.

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Actividad Biológica

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a compound that exhibits significant biological activity, particularly in the fields of anticancer and neuroprotective research. This article synthesizes available knowledge regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by its unique structural components:

- Molecular Formula : C₉H₁₂N₄O₂S₂

- Molecular Weight : 294.4 g/mol

- CAS Number : 893341-90-7

This structure includes a thiadiazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The compound is believed to inhibit key enzymes that play a role in various disease pathways. This inhibition can disrupt metabolic processes essential for cancer cell survival and proliferation.

- DNA Interaction : There is evidence suggesting that this compound can modulate gene expression by interacting with DNA, potentially leading to altered cellular functions.

- Cellular Signaling Modulation : The compound may influence signaling pathways within cells, which can result in changes to cell behavior and viability.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

A study demonstrated that compounds similar to this compound exhibited IC50 values ranging from 4.9 to 13 µM against different cancer cell lines without affecting normal cells .

Neuroprotective Activity

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research indicates that thiadiazole derivatives can protect neuronal cultures from neurotoxic agents such as glutamate and cisplatin. The protective mechanism involves maintaining cell viability under conditions of oxidative stress and excitotoxicity .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

Propiedades

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S2/c1-4(2)6(14)10-7-11-12-8(16-7)15-3-5(9)13/h4H,3H2,1-2H3,(H2,9,13)(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBNDPHHERHPAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.